Octyl nonanoate
Overview
Description
Octyl nonanoate, also known as nonanoic acid octyl ester, is an organic compound with the molecular formula C₁₇H₃₄O₂. It is an ester formed from the reaction of nonanoic acid and octanol. This compound is known for its pleasant odor and is commonly used in the fragrance and flavoring industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl nonanoate can be synthesized through the esterification of nonanoic acid with octanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water, which drives the reaction to completion . Another method involves the oxidative ozonolysis of oleic acid, where this compound is identified as a by-product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes as biocatalysts. This method is environmentally friendly and offers high specificity and yield. The reaction parameters, including temperature, moisture level, and enzyme dose, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
Octyl nonanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Nonanoic acid and octanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: This compound can be hydrolyzed back to nonanoic acid and octanol in the presence of a strong acid or base.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or performic acid.
Major Products Formed
Scientific Research Applications
Octyl nonanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and octanol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins in biological systems .
Comparison with Similar Compounds
Octyl nonanoate is similar to other esters formed from medium-chain fatty acids and alcohols. Some of the similar compounds include:
Ethyl nonanoate: Formed from nonanoic acid and ethanol, used in flavorings and fragrances.
Methyl nonanoate: Formed from nonanoic acid and methanol, also used in the fragrance industry.
Butyl nonanoate: Formed from nonanoic acid and butanol, used in various industrial applications.
Compared to these compounds, this compound is unique due to its specific chain length and the resulting physical and chemical properties, which make it particularly suitable for certain applications in the fragrance and flavoring industries .
Properties
IUPAC Name |
octyl nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCQOINBECWLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201074 | |
Record name | Octyl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-26-4 | |
Record name | Octyl pelargonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5303-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl pelargonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl nonanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL PELARGONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S3SB2FEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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